molecular formula C9H11NO4 B1272676 Amino(4-hydroxy-3-methoxyphenyl)acetic acid CAS No. 56246-88-9

Amino(4-hydroxy-3-methoxyphenyl)acetic acid

Cat. No. B1272676
CAS RN: 56246-88-9
M. Wt: 197.19 g/mol
InChI Key: FHICNDDORUKGPD-UHFFFAOYSA-N
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Description

Amino(4-hydroxy-3-methoxyphenyl)acetic acid is a compound with the molecular formula C9H11NO4 . It is an end-stage metabolite of catecholamines, epinephrine, and norepinephrine .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a novel compound through the reaction of a precursor with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of Amino(4-hydroxy-3-methoxyphenyl)acetic acid includes a 4-hydroxy-3-methoxyphenyl group attached to an acetic acid moiety with an amino group . The molecular weight of the compound is 197.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Amino(4-hydroxy-3-methoxyphenyl)acetic acid include a molecular weight of 197.19 g/mol, a topological polar surface area of 92.8 Ų, and a complexity of 209 .

Scientific Research Applications

Pharmacokinetics and Bioavailability

HMPA has been studied for its pharmacokinetic profiles, which are crucial for understanding its absorption, metabolism, and tissue distribution. A study demonstrated that orally administered HMPA in Sprague-Dawley rats undergoes rapid metabolism and wide tissue distribution, with a significant absorption ratio . This suggests potential applications in drug formulation and delivery, where understanding the bioavailability of compounds is essential.

Nutritional Science and Metabolomics

As a metabolite produced by gut microbiota from dietary polyphenols, HMPA contributes to the health benefits associated with polyphenol-rich diets. Research has quantitatively clarified the role of HMPA in the gut microbiome, indicating its importance in nutritional science and metabolomics . This could lead to the development of functional foods and supplements aimed at enhancing gut health and overall well-being.

Hepatic Lipid Metabolism

HMPA has been linked to improved hepatic lipid metabolism. It activates the GPR41 receptor, which plays a crucial role in anti-obesity effects and the improvement of hepatic steatosis by stimulating the lipid catabolism pathway . This application is particularly relevant in the development of treatments for metabolic disorders such as non-alcoholic fatty liver disease.

Antidiabetic Properties

Studies have suggested that HMPA possesses antidiabetic properties. Its role in modulating metabolic homeostasis and improving hepatic lipid metabolism points to its potential use in managing diabetes and related metabolic conditions .

Anticancer Activities

The anticancer activities of HMPA have been explored in both animal models and human studies. Its effects on cellular metabolism and potential to induce apoptosis in cancer cells make it a compound of interest in oncology research .

Cognitive Function Improvement

Research has also indicated that HMPA may contribute to cognitive function improvement. This opens up possibilities for its use in neuroprotective strategies and treatments for cognitive decline .

Future Directions

The future directions for research on Amino(4-hydroxy-3-methoxyphenyl)acetic acid could include further elucidation of its bioaccessibility and bioavailability profile, as well as its substantial modulation of metabolic homeostasis . Additionally, its potential use as a ligand to synthesize pharmacologically important metal complexes could be explored .

Mechanism of Action

Target of Action

Amino(4-hydroxy-3-methoxyphenyl)acetic acid, also known as 4-Hydroxy-3-methoxymandelic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Amino(4-hydroxy-3-methoxyphenyl)acetic acid may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Amino(4-hydroxy-3-methoxyphenyl)acetic acid may interact with its targets to exert similar effects.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is known to be produced by the degradation of tryptophan in higher plants . This suggests that Amino(4-hydroxy-3-methoxyphenyl)acetic acid may also be involved in tryptophan metabolism or other related biochemical pathways.

properties

IUPAC Name

2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHICNDDORUKGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378235
Record name amino(4-hydroxy-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(4-hydroxy-3-methoxyphenyl)acetic acid

CAS RN

56246-88-9
Record name amino(4-hydroxy-3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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